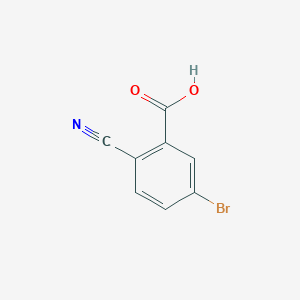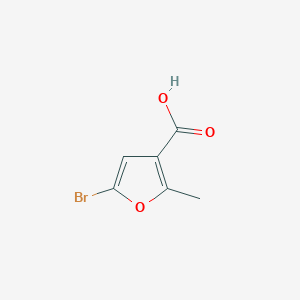![molecular formula C12H14N2O B1290408 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone CAS No. 645419-13-2](/img/structure/B1290408.png)
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a cyclopropane ring fused to an indoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline core, followed by the introduction of the cyclopropane ring through cyclopropanation reactions. The amino group is then introduced via amination reactions, and the ethanone functionality is added through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
- 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
- 7’-Aminospiro[cyclopropane-1,3’-indoline]
Uniqueness
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone functionality
Propiedades
IUPAC Name |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPDDGOGZRNKKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635042 |
Source


|
| Record name | 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645419-13-2 |
Source


|
| Record name | 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
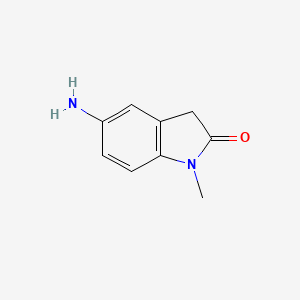
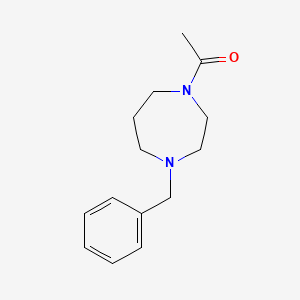
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
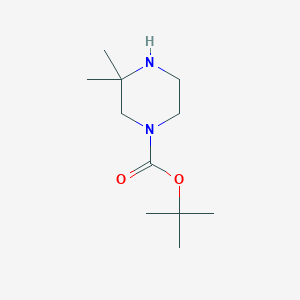
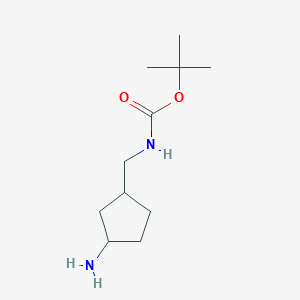

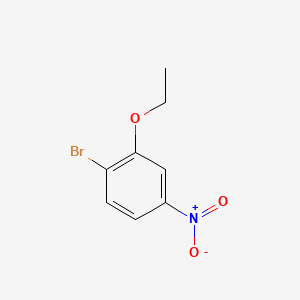
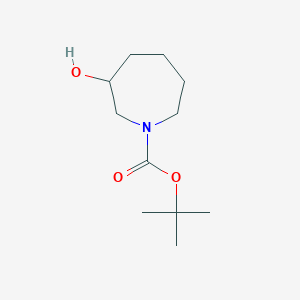
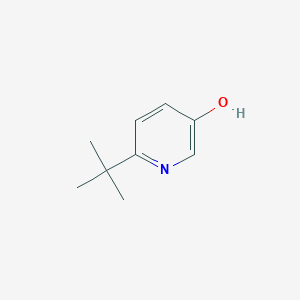

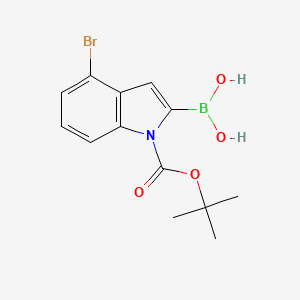
amino}acetic acid](/img/structure/B1290363.png)
